
6-Quinolinesulfonic acid, 4-hydroxy-2-phenyl-
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Overview
Description
Preparation Methods
The synthesis of 4-hydroxy-2-phenylquinoline-6-sulfonic acid can be achieved through various methods. One common approach involves the reaction of anthranilic acid derivatives under specific conditions . Industrial production methods may vary, but they typically involve similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
4-Hydroxy-2-phenylquinoline-6-sulfonic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
The compound has been investigated for its anticancer properties, particularly against multidrug-resistant (MDR) cancer cells. Research indicates that derivatives of quinoline structures can inhibit enzymes involved in cancer progression. For example, studies have shown that 6-quinolinesulfonic acid derivatives exhibit significant antiproliferative activity against various cancer cell lines, including colorectal adenocarcinoma (Caco-2) and colon carcinoma (HCT-116) .
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound 16 | Caco-2 | 37.4 |
Compound 18 | HCT-116 | 3.3 |
Compound 19 | Caco-2 | 17.0 |
Compound 21 | HCT-116 | 4.9 |
These findings suggest that the compound may serve as a lead structure for developing new anticancer agents targeting specific pathways involved in tumor growth.
1.2 Antimicrobial Properties
Quinoline derivatives, including those related to 6-quinolinesulfonic acid, have demonstrated antibacterial and antiviral activities. The sulfonyl fluoride moiety enhances the compound's reactivity, making it a suitable candidate for developing antimicrobial agents . Preliminary studies highlight its potential to interact with various enzymes and receptors critical in microbial resistance.
Structure–Activity Relationships
Understanding the structure–activity relationships (SAR) of quinoline derivatives is crucial for optimizing their biological activity. Studies have indicated that modifications to the quinoline core can significantly affect the potency and selectivity of these compounds against specific targets, such as proteases involved in cancer cell proliferation .
Synthesis and Characterization
The synthesis of 6-quinolinesulfonic acid derivatives typically involves multi-step reactions that allow for the introduction of various functional groups. For instance, one method includes the reaction of phenolic compounds with sulfonyl chlorides under basic conditions to yield sulfonyl derivatives with enhanced biological activity .
Case Studies
4.1 In Vitro Studies on Anticancer Activity
A series of studies focused on synthesizing and testing various derivatives of 6-quinolinesulfonic acid against different cancer cell lines have provided insights into their efficacy:
- Study A : Evaluated a library of compounds derived from 6-quinolinesulfonic acid against MDR cancer cells, identifying specific structural features that enhance activity.
- Study B : Investigated the binding affinity of these compounds to key enzymes involved in cancer metabolism using molecular docking simulations, revealing critical interactions that inform future design strategies.
Mechanism of Action
The mechanism of action of 4-hydroxy-2-phenylquinoline-6-sulfonic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
4-Hydroxy-2-phenylquinoline-6-sulfonic acid can be compared to other similar compounds within the quinoline family, such as:
- 4-Hydroxy-2-phenylquinoline
- 2-Phenyl-4-quinolinecarboxylic acid
- 4-Hydroxy-7-methoxy-2-phenylquinoline
These compounds share structural similarities but differ in their specific functional groups and properties, making each unique in its applications and effects.
Biological Activity
6-Quinolinesulfonic acid, 4-hydroxy-2-phenyl- (CAS No. 138506-02-2) is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies, supported by data tables and research findings.
Property | Value |
---|---|
Molecular Formula | C15H11NO4S |
Molecular Weight | 301.3 g/mol |
IUPAC Name | 4-oxo-2-phenyl-1H-quinoline-6-sulfonic acid |
CAS Number | 138506-02-2 |
The biological activity of 6-quinolinesulfonic acid, 4-hydroxy-2-phenyl-, is attributed to its ability to interact with various molecular targets within biological systems. The compound can act as an inhibitor or activator of specific enzymes, influencing several biochemical pathways. Notably, it has shown potential in:
- Antioxidant Activity : The presence of hydroxyl groups is associated with antioxidant properties, which may contribute to cellular protection against oxidative stress.
- Antimicrobial Properties : Like other quinoline derivatives, it exhibits antimicrobial activity against a range of pathogens, making it a candidate for further investigation in infectious disease treatment .
- Anticancer Activity : Research indicates that this compound may inhibit cancer cell proliferation in vitro, particularly against colon cancer cell lines .
Case Studies and Research Findings
- Anticancer Activity :
- Antimicrobial Evaluation :
- Mechanistic Insights :
Comparative Analysis
The biological activity of 6-quinolinesulfonic acid can be compared with other similar quinoline derivatives:
Properties
CAS No. |
138506-02-2 |
---|---|
Molecular Formula |
C15H11NO4S |
Molecular Weight |
301.3 g/mol |
IUPAC Name |
4-oxo-2-phenyl-1H-quinoline-6-sulfonic acid |
InChI |
InChI=1S/C15H11NO4S/c17-15-9-14(10-4-2-1-3-5-10)16-13-7-6-11(8-12(13)15)21(18,19)20/h1-9H,(H,16,17)(H,18,19,20) |
InChI Key |
AACAFHYXCWGSTL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(N2)C=CC(=C3)S(=O)(=O)O |
Origin of Product |
United States |
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